molecular formula C12H15N5O B346417 N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B346417
M. Wt: 245.28 g/mol
InChI Key: NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a useful research compound. Its molecular formula is C12H15N5O and its molecular weight is 245.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(8-ethoxy-4-methylquinazolin-2-yl)guanidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C12H15N5O
  • Molecular Weight : Approximately 245.28 g/mol
  • Structural Features :
    • Quinazoline ring system, known for diverse biological activities.
    • Ethoxy group which enhances solubility.
    • Guanidine moiety contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The quinazoline backbone is known to modulate enzyme and receptor activities, while the guanidine group can form hydrogen bonds with various biological molecules. This interaction may influence multiple biochemical pathways, including:

  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
  • Antitumor Properties : Compounds containing the quinazoline structure often exhibit antitumor effects, making them candidates for cancer therapy.
  • CNS Activity : Some derivatives have been investigated for their potential effects on the central nervous system.

Biological Activities

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Type Description References
AntimicrobialEffective against MRSA and other Gram-positive/negative bacteria
AntitumorExhibits cytotoxic effects on various tumor cell lines
CNS EffectsPotential neuroprotective properties; under investigation

Case Studies and Research Findings

  • Antibacterial Efficacy :
    A study identified this compound as a potent antibacterial agent against MRSA. The minimum inhibitory concentration (MIC) was determined to be as low as 1.5 µM, indicating strong activity against resistant strains .
  • Structure-Activity Relationship (SAR) :
    Research into SAR has revealed that modifications to the guanidine and quinazoline moieties significantly affect biological activity. For instance, substituting the ethoxy group with other alkoxy chains can alter solubility and bioactivity profiles .
  • Cytotoxicity Studies :
    In vitro studies demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent .

Future Directions

The ongoing research into this compound focuses on:

  • Mechanistic Studies : Further investigations are needed to elucidate the precise mechanisms through which this compound exerts its biological effects.
  • Clinical Trials : Promising preclinical results warrant progression to clinical trials to evaluate safety and efficacy in humans.
  • Derivatization : Exploring structural modifications could lead to enhanced potency and selectivity for specific biological targets.

Properties

IUPAC Name

2-(8-ethoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c1-3-18-9-6-4-5-8-7(2)15-12(16-10(8)9)17-11(13)14/h4-6H,3H2,1-2H3,(H4,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFBJZLFJMBVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C(N=C(N=C21)N=C(N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.